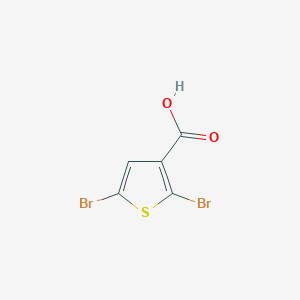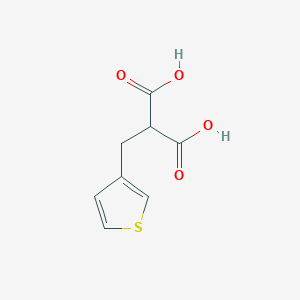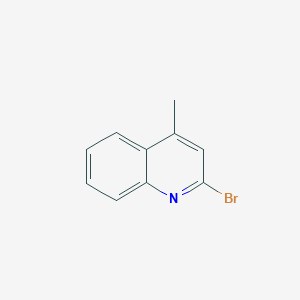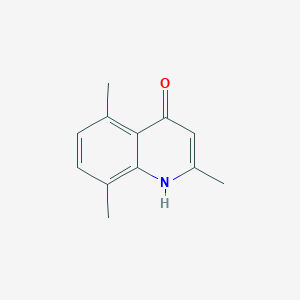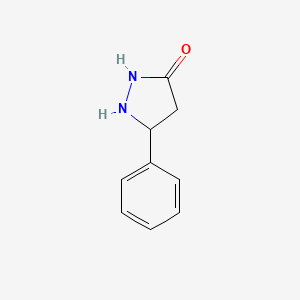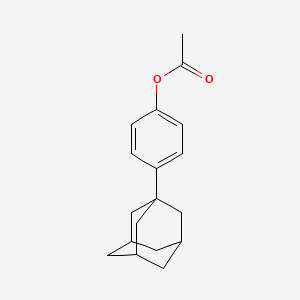![molecular formula C9H5ClOS B1267047 Benzo[b]thiophene-2-carbonyl chloride CAS No. 39827-11-7](/img/structure/B1267047.png)
Benzo[b]thiophene-2-carbonyl chloride
概要
説明
Benzo[b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H5ClOS and a molecular weight of 196.65 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of Benzo[b]thiophene-2-carbonyl chloride is represented by the SMILES stringClC(=O)c1cc2ccccc2s1 . This indicates that the molecule consists of a benzo[b]thiophene ring attached to a carbonyl chloride group. Physical And Chemical Properties Analysis
Benzo[b]thiophene-2-carbonyl chloride appears as a white to orange to green powder or crystal . It has a melting point range of 83.0 to 88.0 °C and a boiling point of 176 °C at 17 mmHg .科学的研究の応用
Organic Synthesis
Benzo[b]thiophene-2-carbonyl chloride is a valuable intermediate in organic synthesis. It’s used to construct complex molecules by introducing the benzo[b]thiophene moiety, which is a core structure in many biologically active compounds . This moiety can be further functionalized to create a diverse array of derivatives with potential applications in drug development and materials science.
Pharmaceutical Research
In pharmaceutical research, benzo[b]thiophene derivatives exhibit a range of pharmacological properties. They are explored for their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents . The benzo[b]thiophene core is present in several drugs, such as the nonsteroidal anti-inflammatory drug suprofen and the dental anesthetic articaine .
Material Science
Benzo[b]thiophene derivatives are utilized in material science, particularly in the development of organic semiconductors. They are integral to the advancement of organic field-effect transistors (OFETs) and the fabrication of organic light-emitting diodes (OLEDs) . The electronic properties of the thiophene ring make it suitable for use in these applications.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. Benzo[b]thiophene-2-carbonyl chloride can be used to synthesize compounds that prevent corrosion in various industrial processes, thereby extending the life of metal components and structures .
Synthesis of Heterocycles
The compound is employed in the synthesis of heterocycles through various condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods allow for the construction of thiophene derivatives, which are important in the development of new chemical entities with potential applications across different fields of chemistry.
Nanotechnology
Benzo[b]thiophene-2-carbonyl chloride has been used in the postfunctionalization reaction with single-walled carbon nanotubes (SWCNTs). This application is significant in the field of nanotechnology, where functionalized carbon nanotubes have a variety of uses, including in the development of sensors, drug delivery systems, and electronic devices .
Safety And Hazards
Benzo[b]thiophene-2-carbonyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may be corrosive to metals . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .
特性
IUPAC Name |
1-benzothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLRCHMGDDHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192891 | |
| Record name | Thianaphthene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-2-carbonyl chloride | |
CAS RN |
39827-11-7 | |
| Record name | Thianaphthene-2-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039827117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thianaphthene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]thiophene-2-carbonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some common synthetic applications of Benzo[b]thiophene-2-carbonyl chloride?
A1: Benzo[b]thiophene-2-carbonyl chloride serves as a crucial starting material for synthesizing various heterocyclic compounds. For instance, it readily reacts with hydrazine hydrate to yield 3-chloro-1-benzo[b]thiophene-2-carbohydrazide []. This intermediate can be further derivatized into 1,3,4-oxadiazoles by reacting with aromatic aldehydes followed by treatment with either acetic anhydride or chloramine-T []. Additionally, Benzo[b]thiophene-2-carbonyl chloride can be transformed into carbamates, ureas, semicarbazides, and pyrazoles, demonstrating its versatility in constructing diverse pharmacologically relevant scaffolds [].
Q2: Can you provide examples of specific biological activities exhibited by derivatives of Benzo[b]thiophene-2-carbonyl chloride?
A2: Research suggests that certain derivatives of Benzo[b]thiophene-2-carbonyl chloride possess promising biological activities. For example, 1,3,4-oxadiazole derivatives synthesized from this compound have displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa []. Furthermore, some derivatives have shown antifungal activity against Candida albicans and Aspergillus niger []. Additionally, thiazolidinone derivatives containing the benzo[b]thiophene moiety have shown both antioxidant and antibacterial properties [].
Q3: Are there any studies investigating the antitumor potential of compounds derived from Benzo[b]thiophene-2-carbonyl chloride?
A3: Yes, novel benzo[b]thieno[2,3-c]quinolones, synthesized starting from substituted benzo[b]thiophene-2-carbonyl chlorides, have demonstrated cytotoxic activity against various cancer cell lines []. These include pancreatic carcinoma (MiaPaCa2), breast carcinoma (MCF7), cervical carcinoma (HeLa), laryngeal carcinoma (Hep2), colon carcinoma (CaCo-2), and melanoma (HBL) cell lines []. Notably, compounds with a 3-dimethylaminopropyl substituent on the quinolone nitrogen exhibited superior antitumor activity compared to those with the same substituent on the amidic nitrogen [].
Q4: Have any studies explored the structure-activity relationship (SAR) of compounds derived from Benzo[b]thiophene-2-carbonyl chloride?
A4: While specific SAR studies might not be explicitly detailed in the provided abstracts, the research highlights how structural modifications influence biological activity. For example, in the study on benzo[b]thieno[2,3-c]quinolones, the position of the 3-dimethylaminopropyl substituent significantly impacted the antitumor activity, with placement on the quinolone nitrogen being more favorable []. Similarly, for the 1,3,4-oxadiazole derivatives, variations in the substituted phenyl ring at the 2-position led to differences in antimicrobial potency [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






